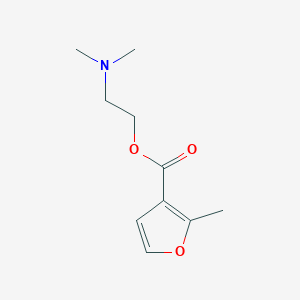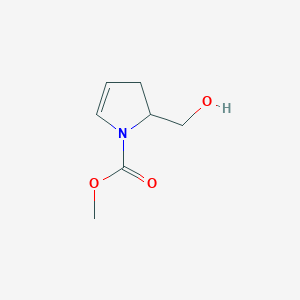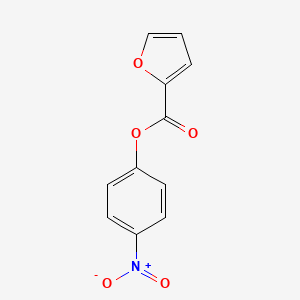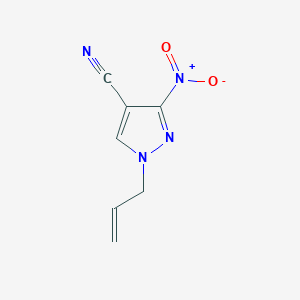![molecular formula C9H7F2NO B12875434 2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
2-(Difluoromethyl)-6-methylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and methyl substituents. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal-based or organocatalysts can be employed to facilitate the reactions. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the electron-deficient positions of the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-methylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the difluoromethyl group, resulting in different biological activities.
2-(Trifluoromethyl)benzoxazole: Contains a trifluoromethyl group, which may alter its metabolic stability and lipophilicity.
6-Methylbenzoxazole: Similar structure but without the difluoromethyl group, leading to different pharmacokinetic properties.
Uniqueness
2-(Difluoromethyl)-6-methylbenzo[d]oxazole is unique due to the presence of both difluoromethyl and methyl groups, which enhance its metabolic stability and lipophilicity. This makes it a valuable scaffold in drug discovery and development, offering potential advantages over similar compounds in terms of efficacy and safety .
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO/c1-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3 |
Clé InChI |
WOCZSEIVYMPCRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)



![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)








